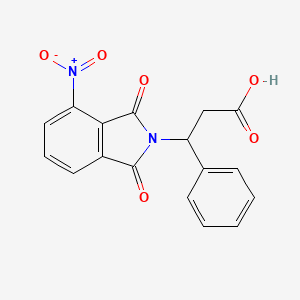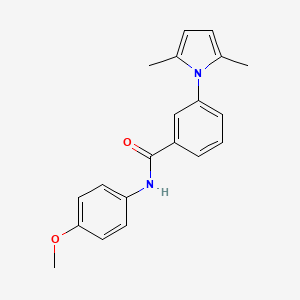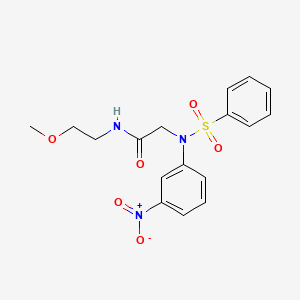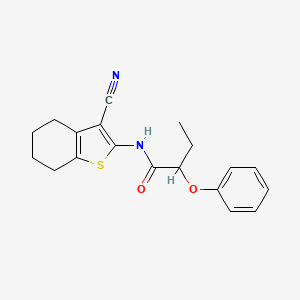![molecular formula C22H22N2O3S B5168121 N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide, also known as NPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides.
作用机制
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide inhibits PDE enzymes by binding to the catalytic site of the enzyme, which prevents the hydrolysis of cyclic nucleotides such as cyclic AMP and cyclic GMP. This leads to an increase in intracellular levels of cyclic nucleotides, which in turn activates downstream signaling pathways. The exact mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide on PDE enzymes is still not fully understood, and further research is needed to elucidate its precise mode of action.
Biochemical and Physiological Effects:
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase intracellular levels of cyclic nucleotides, which can lead to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has also been shown to have anti-inflammatory effects and can inhibit the release of pro-inflammatory cytokines. In addition, N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide in lab experiments is its potent inhibitory effect on PDE enzymes. This allows researchers to study the effects of PDE inhibition on various physiological processes. However, one of the limitations of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide is its potential toxicity, which can limit its use in certain experiments. In addition, N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide is a relatively expensive compound, which can also limit its use in some labs.
未来方向
There are several future directions for research on N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide. One area of research is the development of more selective PDE inhibitors that can target specific PDE isoforms. Another area of research is the investigation of the potential therapeutic applications of PDE inhibitors in the treatment of various diseases. Finally, further research is needed to elucidate the precise mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide on PDE enzymes.
合成方法
The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with N-(1-piperidinyl) formamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide.
科学研究应用
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has been extensively used in scientific research as a tool to investigate the role of PDE enzymes in various physiological processes. It has been shown to be a potent inhibitor of PDE1, PDE2, PDE3, PDE4, PDE5, and PDE9 enzymes. N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has been used to study the effects of PDE inhibition on vascular smooth muscle cells, platelets, and cardiac myocytes. It has also been used to investigate the potential therapeutic applications of PDE inhibitors in the treatment of various diseases such as asthma, pulmonary hypertension, and erectile dysfunction.
属性
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(24-14-6-1-7-15-24)20-10-4-5-11-21(20)23-28(26,27)19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16,23H,1,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUAEAGLYYWXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)



![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)